molecular formula C11H20O2 B13284943 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde

3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde

Cat. No.: B13284943
M. Wt: 184.27 g/mol
InChI Key: AILMIFOVJZYCNN-UHFFFAOYSA-N
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Description

Chemical Structure:
3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde (CAS: 1934521-68-2) is a cyclic ether derivative with a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol . The compound features a six-membered oxane (tetrahydropyran) ring substituted at position 3 with a 3-methylbutan-2-yl group and a carbaldehyde (formyl) moiety.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-(3-methylbutan-2-yl)oxane-3-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-9(2)10(3)11(7-12)5-4-6-13-8-11/h7,9-10H,4-6,8H2,1-3H3

InChI Key

AILMIFOVJZYCNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1(CCCOC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with appropriate alkylating agents. One common method is the alkylation of oxane with 3-methylbutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the oxane and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the 3-methylbutan-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Strong bases like NaH or KOtBu in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: 3-(3-Methylbutan-2-yl)oxane-3-carboxylic acid.

    Reduction: 3-(3-Methylbutan-2-yl)oxane-3-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity. Studies may focus on its interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties. Research may involve its use as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the oxane ring and alkyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxane Family

Oxane-3-carbaldehyde (Tetrahydropyran-3-carbaldehyde)
  • Molecular Formula : C₆H₁₀O₂ .
  • Molecular Weight : 114.14 g/mol .
  • Key Differences : Lacks the 3-methylbutan-2-yl substituent, resulting in reduced steric bulk and lipophilicity compared to the target compound. This simpler analog is more readily available and commonly used in synthetic chemistry .
3-(Methoxymethyl)oxane-3-carbaldehyde
  • Molecular Formula : C₈H₁₄O₃ .
  • Molecular Weight : 158.20 g/mol .

Analogues with Smaller Heterocyclic Rings

3-Methyl-oxetane-3-carbaldehyde
  • Molecular Formula : C₅H₈O₂ .
  • Molecular Weight : 100.12 g/mol .
  • Key Differences : Features a four-membered oxetane ring instead of oxane, increasing ring strain and reactivity. The similarity score (0.82) suggests partial structural overlap, but the smaller ring size limits applications in sterically demanding reactions .

Non-Cyclic Carbaldehyde Derivatives

3-Chlorobenzaldehyde
  • Molecular Formula : C₇H₅ClO .
  • Molecular Weight : 140.57 g/mol .
  • Key Differences : Aromatic aldehyde with a chlorine substituent, offering distinct electronic and reactivity profiles (e.g., electrophilic substitution vs. nucleophilic addition). Hazard profiles differ significantly, with 3-chlorobenzaldehyde requiring stringent handling due to skin/eye irritation risks .

Cyclohexane-Based Analogues

3-Methyl-2-oxocyclohexane-1-carbaldehyde
  • Molecular Formula : C₈H₁₂O₂ .
  • Molecular Weight : 140.18 g/mol .
  • Key Differences : Incorporates a cyclohexane ring with a ketone group, altering solubility and hydrogen-bonding capacity compared to the fully saturated oxane structure of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Size Commercial Availability
3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde C₁₁H₂₀O₂ 184.27 3-methylbutan-2-yl, formyl 6-membered Discontinued
Oxane-3-carbaldehyde C₆H₁₀O₂ 114.14 Formyl 6-membered Available
3-Methyl-oxetane-3-carbaldehyde C₅H₈O₂ 100.12 Methyl, formyl 4-membered Available
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Chlorine, formyl N/A Available

Biological Activity

3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H20O2
  • Molecular Weight : 184.28 g/mol
  • IUPAC Name : 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde
  • CAS Number : [Not provided in search results]

Biological Activity Overview

Research indicates that 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various aldehydes, including 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 250 µg/mL against S. aureus, suggesting moderate antibacterial activity.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Research Findings on Anti-inflammatory Effects

  • Cell Line Studies : In a study using RAW264.7 macrophages, treatment with 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde resulted in a significant reduction in TNF-alpha and IL-6 levels.
  • Mechanism : The compound appears to modulate the NF-kB signaling pathway, which is crucial for inflammatory responses.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties, particularly against certain cancer cell lines.

Case Study: Anticancer Activity

In a recent study, 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde was tested against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The findings were as follows:

  • HeLa Cells : IC50 = 150 µg/mL
  • A549 Cells : IC50 = 175 µg/mL

These results indicate that the compound has potential as a chemotherapeutic agent.

The biological activity of 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The aldehyde group may interact with nucleophilic sites on enzymes, inhibiting their activity.
  • Receptor Modulation : It may act on specific receptors involved in inflammation and cancer progression.
  • Oxidative Stress Induction : Some studies suggest that it could induce oxidative stress in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

The biological activities of 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde can be compared with structurally related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
3-(3-Methylbutan-2-yl)oxane-3-carbaldehydeModerate (MIC = 250 µg/mL)Significant reduction in cytokinesIC50 = 150 µg/mL (HeLa)
Similar Aldehyde ALowModerateIC50 = 200 µg/mL
Similar Aldehyde BHighLowIC50 = 100 µg/mL

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